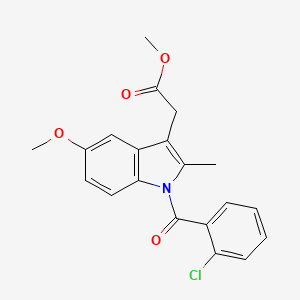![molecular formula C6H5BrN4 B592055 7-溴吡咯并[2,1-f][1,2,4]三嗪-4-胺 CAS No. 937046-98-5](/img/structure/B592055.png)
7-溴吡咯并[2,1-f][1,2,4]三嗪-4-胺
描述
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents and PRMT5 inhibitors . It is also known as a novel antiviral drug in the class of nucleotide analogs .
Synthesis Analysis
The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves the reduction of triazine carbonyl with dehydrative aromatization in acidic media . A one-pot cascade sequence was developed for direct cyanation of pyrrole .Molecular Structure Analysis
The molecular formula of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is C6H5BrN4, and its molecular weight is 213.04 . More detailed structural information can be obtained from the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-Heterocyclic compounds for pharmaceutical use . More detailed information about its chemical reactions can be found in various chemical databases .Physical And Chemical Properties Analysis
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a solid at 20°C. It has a density of 2.1±0.1 g/cm³, a molar refractivity of 44.6±0.5 cm³, and a molar volume of 101.6±7.0 cm³ . Its melting point ranges from 245.0 to 249.0°C .科学研究应用
Chemical Synthesis
“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” is used in the synthesis of various N-Heterocyclic compounds . These compounds have a wide range of applications in the field of organic chemistry due to their unique structural and electronic properties.
Pharmaceutical Applications
This compound has been found to be useful in the pharmaceutical industry. It is used in the preparation of anticancer agents . These agents work by interfering with the growth and spread of cancer cells in the body.
PRMT5 Inhibitors
“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” is also used in the development of PRMT5 inhibitors . PRMT5 is a protein that plays a crucial role in cell growth and division. Inhibitors of this protein are being researched for their potential use in treating various types of cancer.
Antiviral Drug Development
The compound is a key component in the nucleobase unit of the antiviral drug Remdesivir . Remdesivir is used to treat viral infections, most notably the COVID-19 virus.
Continuous-Flow Synthesis
“7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine” has been synthesized through a five-step continuous flow process . Continuous-flow synthesis is a method used in the chemical industry to produce chemicals in a continuous rather than batch process, which can increase efficiency and safety.
Safety and Handling
The compound is classified as air and heat sensitive and should be stored under inert gas . It can cause skin and eye irritation, and appropriate safety measures should be taken while handling it .
作用机制
安全和危害
未来方向
The future directions of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine research could involve its use in the development of new pharmaceutical compounds, given its use in the preparation of N-Heterocyclic compounds for pharmaceutical use . Additionally, the continuous-flow synthesis of the nucleobase unit of Remdesivir has been adapted from batch synthetic chemistry, which could represent a future direction for the synthesis of this compound .
属性
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJBESZJIGDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654685 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
CAS RN |
937046-98-5 | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

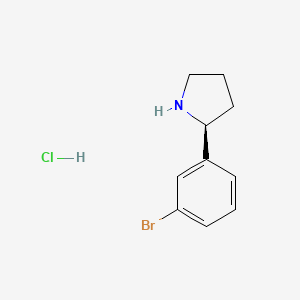


![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)
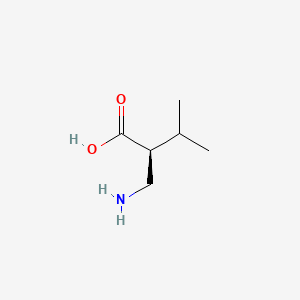
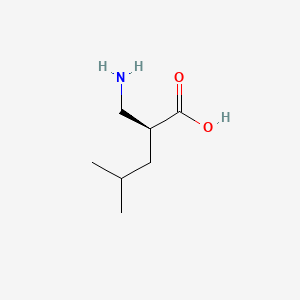
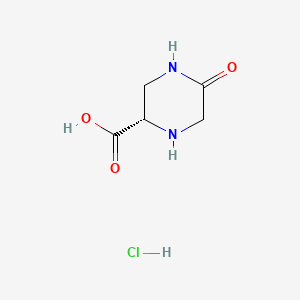




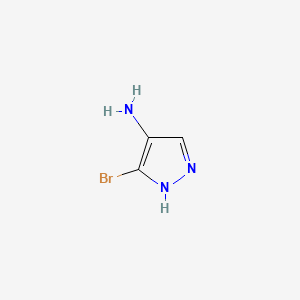
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
